An In-depth Technical Guide to the Chemical Properties of tert-Butyl 2-amino-2-methylpropanoate
An In-depth Technical Guide to the Chemical Properties of tert-Butyl 2-amino-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of tert-Butyl 2-amino-2-methylpropanoate, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. This document collates available data on its physical and chemical characteristics, provides insights into its synthesis and purification, and presents its spectroscopic profile.
Chemical and Physical Properties
tert-Butyl 2-amino-2-methylpropanoate, also known as tert-butyl 2-aminoisobutyrate, is a derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid. The presence of the tert-butyl ester group provides steric hindrance and unique reactivity, making it a valuable tool in multi-step organic synthesis.[1] While much of the readily available data pertains to its hydrochloride salt, this guide will focus on the properties of the free base wherever possible.
Table 1: General and Computed Properties of tert-Butyl 2-amino-2-methylpropanoate (Free Base)
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| CAS Number | 4512-32-7 | [1] |
| IUPAC Name | tert-butyl 2-amino-2-methylpropanoate | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)C(C)(C)N | [3] |
| InChI Key | LSVYCJILORYVCD-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 159.125929 | [1] |
| Topological Polar Surface Area | 52.3 Ų | [2] |
| Complexity | 156 | [2] |
Table 2: Physical Properties of tert-Butyl 2-amino-2-methylpropanoate (Free Base) - Experimental Data is Limited
| Property | Value | Notes |
| Boiling Point | Data not readily available | - |
| Melting Point | Data not readily available | - |
| Density | Data not readily available | - |
| Solubility | Soluble in common organic solvents | The compound's stability and solubility in common organic solvents contribute to its utility in multistep synthesis.[1] Specific quantitative data in solvents like methanol, ethanol, dichloromethane, and ethyl acetate is not widely reported and would likely require experimental determination. |
Table 3: Properties of tert-Butyl 2-amino-2-methylpropanoate Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClNO₂ | [2] |
| Molecular Weight | 195.69 g/mol | [2] |
| CAS Number | 84758-81-6 | [2][3] |
| Appearance | White to light-yellow powder or crystals | [4] |
| Water Solubility | Soluble | [3] |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and purification of tert-Butyl 2-amino-2-methylpropanoate are not extensively documented in readily accessible literature. However, general synthetic strategies for tert-butyl esters of amino acids can be adapted.
Synthesis
A common method for the synthesis of tert-butyl esters of amino acids involves the reaction of the amino acid with isobutylene in the presence of a strong acid catalyst.
General Protocol for the Synthesis of tert-Butyl 2-amino-2-methylpropanoate:
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Reaction Setup: 2-Aminoisobutyric acid is suspended in a suitable solvent such as dioxane or a mixture of tert-butanol and an inert solvent.
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Catalyst: A strong acid catalyst, such as sulfuric acid or perchloric acid, is added to the suspension.
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Reagent Addition: Isobutylene gas is bubbled through the reaction mixture, or liquid isobutylene is added under pressure.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to days until the starting material is consumed, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is then neutralized with a base, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude product can be purified by standard laboratory techniques.
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Distillation: For liquid products, vacuum distillation can be employed to purify the compound based on its boiling point.
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Column Chromatography: For both liquid and solid impurities, column chromatography using silica gel is a common and effective method. A solvent system of varying polarity, such as a mixture of hexane and ethyl acetate, can be used to elute the desired product. The fractions are typically analyzed by TLC to identify and combine the pure product.
Spectroscopic Data
While specific, high-resolution spectra for tert-Butyl 2-amino-2-methylpropanoate are not widely published in public databases, the expected spectral characteristics can be inferred from its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the high degree of symmetry in the molecule.
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tert-Butyl group (ester): A singlet integrating to 9 protons, typically in the range of 1.4-1.6 ppm.
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Methyl groups (on the α-carbon): A singlet integrating to 6 protons, likely in the range of 1.2-1.4 ppm.
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Amine group: A broad singlet integrating to 2 protons. Its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will also reflect the molecule's symmetry.
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tert-Butyl group (quaternary carbon of ester): A singlet around 80-82 ppm.
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tert-Butyl group (methyl carbons of ester): A singlet around 28 ppm.
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α-carbon: A singlet around 55-60 ppm.
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Methyl carbons (on the α-carbon): A singlet around 25 ppm.
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Carbonyl carbon: A singlet in the range of 170-175 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.
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C-H stretch: Sharp absorption bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.
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C=O stretch: A strong, sharp absorption band around 1730 cm⁻¹ for the ester carbonyl group.
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C-O stretch: An absorption band in the region of 1150-1250 cm⁻¹ for the ester C-O bond.
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N-H bend: An absorption band around 1600 cm⁻¹.
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M⁺) at m/z 159 would be expected. Common fragmentation patterns for esters and amines would likely be observed.
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Loss of the tert-butyl group: A prominent peak at m/z 102, corresponding to the loss of a tert-butyl radical ([M - 57]⁺).
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Loss of the tert-butoxycarbonyl group: A peak corresponding to the loss of the entire ester group.
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Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
Applications in Drug Development and Research
tert-Butyl 2-amino-2-methylpropanoate is a valuable building block in medicinal chemistry and drug development, primarily due to its role in peptide synthesis.
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Peptide Synthesis: The tert-butyl ester serves as a protecting group for the carboxylic acid functionality of the amino acid. This protection prevents unwanted side reactions during the formation of peptide bonds. The tert-butyl group can be selectively removed under acidic conditions, which is orthogonal to many other protecting groups used in peptide synthesis.[1] This allows for the controlled and sequential assembly of amino acids into complex peptides.[5][6][7][8]
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Introduction of Steric Hindrance: The gem-dimethyl group on the alpha-carbon provides significant steric bulk. When incorporated into peptides, this can influence the peptide's conformation and stability, potentially leading to enhanced biological activity or resistance to enzymatic degradation.
Safety and Handling
References
- 1. 4512-32-7(tert-butyl 2-amino-2-methyl-propanoate) | Kuujia.com [kuujia.com]
- 2. Tert-butyl 2-amino-2-methylpropanoate hydrochloride | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. tert-Butyl 2-amino-2-methylpropanoate hydrochloride | 84758-81-6 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
